Axl/Mer/CSF1R-IN-2
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Overview
Description
Axl/Mer/CSF1R-IN-2 is a selective inhibitor targeting the receptor tyrosine kinases Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R). These kinases play crucial roles in various cellular processes, including cell survival, proliferation, and immune regulation. The inhibition of these kinases has shown promise in cancer immunotherapy by modulating the tumor microenvironment and enhancing antitumor immunity .
Preparation Methods
The synthetic routes and reaction conditions for Axl/Mer/CSF1R-IN-2 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly disclosed .
Chemical Reactions Analysis
Axl/Mer/CSF1R-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Axl/Mer/CSF1R-IN-2 has several scientific research applications, including:
Cancer Immunotherapy: It targets both immune and tumor cells in the tumor microenvironment, reducing the number of M2 macrophages and myeloid-derived suppressor cells while inducing M1 macrophages and cytotoxic CD8 T cells
Biological Research: It is used to study the roles of Axl, Mer, and CSF1R in various cellular processes and their implications in diseases.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting these kinases.
Mechanism of Action
Axl/Mer/CSF1R-IN-2 exerts its effects by inhibiting the kinase activity of Axl, Mer, and CSF1R. This inhibition disrupts the signaling pathways mediated by these kinases, leading to alterations in the tumor microenvironment. Specifically, it reduces the immunosuppressive conditions by decreasing regulatory T cells, M2 macrophages, and myeloid-derived suppressor cells while promoting antigen presentation and cytotoxic immune responses .
Comparison with Similar Compounds
Similar compounds to Axl/Mer/CSF1R-IN-2 include:
Q702: A selective inhibitor targeting Axl, Mer, and CSF1R with dual potentials in immuno-oncology therapy and targeted cancer therapy
Q701: A selective Axl/Mer inhibitor that relieves immune suppression through innate immunity activation.
This compound is unique in its ability to simultaneously inhibit Axl, Mer, and CSF1R, providing a comprehensive approach to modulating the tumor microenvironment and enhancing antitumor immunity .
Properties
Molecular Formula |
C24H22F3N5O5 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-ethyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H22F3N5O5/c1-4-32-12-20(36-13-24(25,26)27)22(31-32)23(33)30-21-6-5-14(11-29-21)37-17-7-8-28-16-10-19(35-3)18(34-2)9-15(16)17/h5-12H,4,13H2,1-3H3,(H,29,30,33) |
InChI Key |
QIFUQZRCDVCZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F |
Origin of Product |
United States |
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